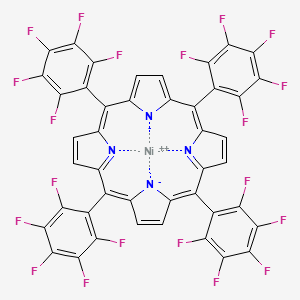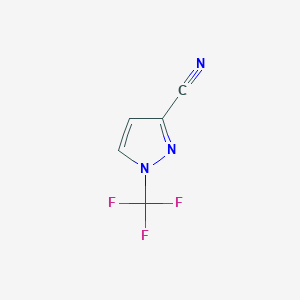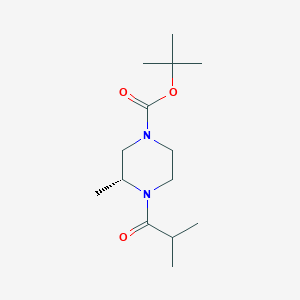
Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of fluorinated chromanes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a chromane derivative, followed by amination and esterification reactions. The final step involves the conversion of the ester to its hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorine atom in the chromane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted chromane derivatives.
科学的研究の応用
Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Methyl (s)-4-amino-8-chlorochromane-6-carboxylate hydrochloride
- Methyl (s)-4-amino-8-bromochromane-6-carboxylate hydrochloride
- Methyl (s)-4-amino-8-iodochromane-6-carboxylate hydrochloride
Uniqueness
Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H12FNO3 |
|---|---|
分子量 |
225.22 g/mol |
IUPAC名 |
methyl (4S)-4-amino-8-fluoro-3,4-dihydro-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C11H12FNO3/c1-15-11(14)6-4-7-9(13)2-3-16-10(7)8(12)5-6/h4-5,9H,2-3,13H2,1H3/t9-/m0/s1 |
InChIキー |
GRXSHTASNNMYQZ-VIFPVBQESA-N |
異性体SMILES |
COC(=O)C1=CC2=C(C(=C1)F)OCC[C@@H]2N |
正規SMILES |
COC(=O)C1=CC2=C(C(=C1)F)OCCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12960696.png)





![2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B12960721.png)

